Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields This compound is characterized by the presence of a hexadecanethioamide group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of hexadecanethioamide with 2,6-bis(1-methylethyl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or hexane, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thioamide group and the phenyl ring with isopropyl substituents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thioamide group and the phenyl ring with isopropyl substituents plays a crucial role in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- can be compared with other similar compounds, such as:
N,N’-Bis[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboximidamide: This compound shares structural similarities but differs in the presence of a pyridine ring and carboximidamide group.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds have a different core structure but exhibit similar substitution patterns on the phenyl ring.
Eigenschaften
CAS-Nummer |
649726-10-3 |
---|---|
Molekularformel |
C28H49NS |
Molekulargewicht |
431.8 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]hexadecanethioamide |
InChI |
InChI=1S/C28H49NS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(30)29-28-25(23(2)3)20-19-21-26(28)24(4)5/h19-21,23-24H,6-18,22H2,1-5H3,(H,29,30) |
InChI-Schlüssel |
VBFPXFNZWSRGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=S)NC1=C(C=CC=C1C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.